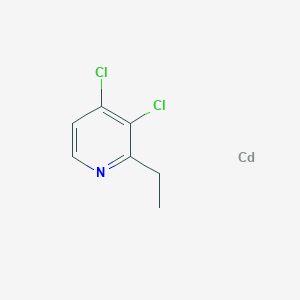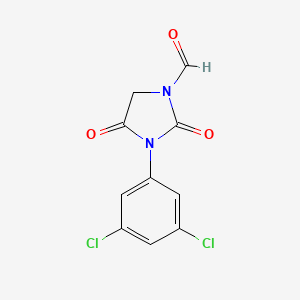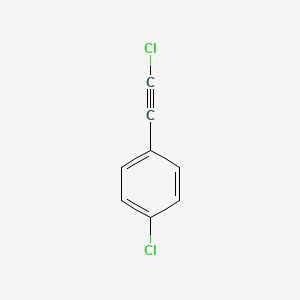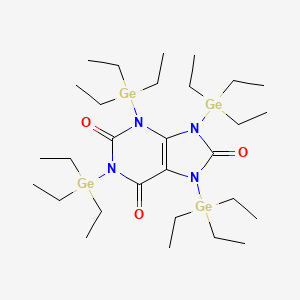
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid is a complex organic compound characterized by its long hydrocarbon chain and multiple carboxylic acid groups. This compound is notable for its unique structure, which includes eight carboxylic acid groups attached to a nonatriacontane backbone. The presence of these functional groups imparts significant chemical reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of a nonatriacontane derivative using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes at specific positions along the hydrocarbon chain.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The multiple carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid can be compared with other long-chain carboxylic acids
Properties
CAS No. |
120636-98-8 |
|---|---|
Molecular Formula |
C47H80O16 |
Molecular Weight |
901.1 g/mol |
IUPAC Name |
nonatriacontane-1,3,9,15,21,27,33,39-octacarboxylic acid |
InChI |
InChI=1S/C47H80O16/c48-40(49)31-19-2-1-8-20-34(42(52)53)21-9-3-10-22-35(43(54)55)23-11-4-12-24-36(44(56)57)25-13-5-14-26-37(45(58)59)27-15-6-16-28-38(46(60)61)29-17-7-18-30-39(47(62)63)32-33-41(50)51/h34-39H,1-33H2,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |
InChI Key |
QSSCQPRIBBBSOV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(CCCCCC(CCCCCC(CCCCCC(CCCCCC(CCCCCC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


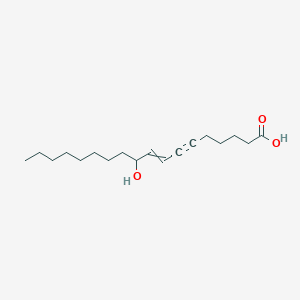
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
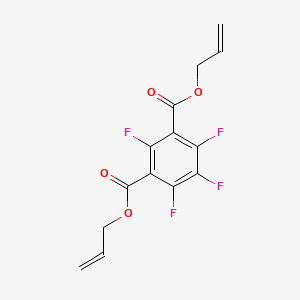
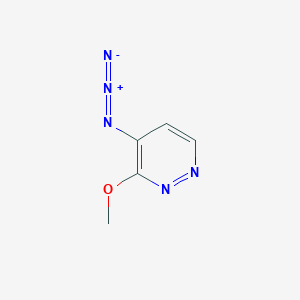
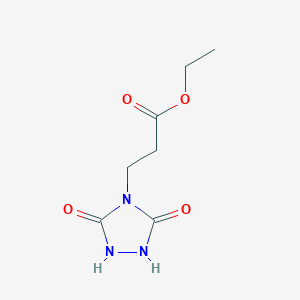
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
